molecular formula C17H21NO3 B3003042 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide CAS No. 2097900-25-7

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide

Cat. No.: B3003042
CAS No.: 2097900-25-7
M. Wt: 287.359
InChI Key: LWGHTZVTYQKLSY-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide (CAS 2097900-25-7) is a synthetic organic compound with a molecular formula of C17H21NO3 and a molecular weight of 287.35 . This chemical entity features a furan ring linked to a phenyl group, forming a core structure that is of significant interest in medicinal chemistry and drug discovery research. Furan-containing amide derivatives are frequently explored as key scaffolds in the development of novel bioactive molecules . The specific research applications and biological mechanisms of action for this compound are areas of active investigation. Based on its structural features, it serves as a valuable building block for researchers developing new pharmaceutical agents. Related furan derivatives have been investigated for their potential as inhibitors of various biological targets, such as ATAD2, indicating the relevance of this structural class in epigenetics and oncology research . Furthermore, amide derivatives with similar structural motifs are the subject of patents for various pharmaceutical uses, highlighting their broad utility in designing potential therapeutics . This product is intended for research and development purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-12(2)10-17(20)18-11-15(19)13-5-7-14(8-6-13)16-4-3-9-21-16/h3-9,12,15,19H,10-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGHTZVTYQKLSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCC(C1=CC=C(C=C1)C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide typically involves multiple steps One common method starts with the preparation of the furan-2-yl phenyl derivative, which is then reacted with a hydroxyethyl group under controlled conditionsReaction conditions often include the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that compounds containing furan and phenyl moieties exhibit significant anticancer properties. For instance, derivatives similar to N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The furan ring is known to enhance biological activity through mechanisms such as DNA intercalation and inhibition of topoisomerases, which are critical in cancer cell proliferation .

Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Studies on related compounds have shown that furan derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Antimicrobial Properties
Furan-based compounds have demonstrated antimicrobial activity against various pathogens. The presence of the furan ring enhances the interaction with microbial enzymes, leading to effective inhibition of bacterial growth . This makes this compound a candidate for developing new antibiotics.

Material Science Applications

Polymeric Materials
The incorporation of furan-containing compounds into polymer matrices can enhance the mechanical and thermal properties of materials. This compound can serve as a monomer or additive in the synthesis of polymers with improved durability and resistance to environmental stressors.

Electronic Materials
Research suggests that compounds with furan groups can be utilized in organic electronic devices due to their favorable electronic properties. They can act as semiconductors or charge transport materials in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Chemical Biology Applications

Bioconjugation Strategies
The hydroxyl group in this compound allows for bioconjugation with biomolecules, facilitating the development of targeted drug delivery systems. This property is particularly useful in creating conjugates for imaging or therapeutic applications in cancer treatment .

High-throughput Screening
Due to its diverse biological activities, this compound can be used as a lead compound in high-throughput screening assays aimed at discovering new drugs targeting various diseases, including neurodegenerative disorders and infections .

Case Studies

StudyFindingsApplication
Holla et al. (2002)Identified anticancer properties of furan derivativesCancer therapeutics
Cooper & Steele (1990)Demonstrated anti-inflammatory effectsTreatment of inflammatory diseases
Witkoaski et al. (1972)Showed antimicrobial activity against bacteriaDevelopment of new antibiotics

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

N-phenyl-2-furohydroxamic acid (Compound 11, )

  • Structure : Contains a furan ring linked to a hydroxamic acid group instead of an amide.
  • Key Differences: Hydroxamic acids are stronger metal chelators compared to amides, making them more suitable for inhibiting metalloenzymes (e.g., histone deacetylases).
  • Implications : The target compound’s amide group may offer better metabolic stability than hydroxamic acids, which are prone to hydrolysis .

3-Methylbutanamide Derivatives

Compounds m, n, o ()

  • Structure : Feature a 3-methylbutanamide core but with bulky substituents like diphenylhexan and tetrahydropyrimidin-yl groups.
  • Key Differences : The additional aromatic and heterocyclic groups in m, n, o increase molecular weight (>800 g/mol vs. ~350 g/mol for the target compound) and likely reduce blood-brain barrier permeability.
  • Implications : The target compound’s simpler structure may enhance bioavailability and synthetic accessibility compared to these derivatives .

ADC1770 ()

  • Structure : Contains a 3-methylbutanamide linked to a PEG chain, valine-alanine dipeptide, and maleimide group.
  • Key Differences : ADC1770 is designed as an antibody-drug conjugate (ADC) with a molecular weight of 757.76 g/mol. The PEG and dipeptide groups enhance solubility and targeting, while the maleimide enables covalent binding to antibodies.

Structural and Property Analysis

Table 1. Comparative Properties of Selected Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Hypothesized logP
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide Amide ~350 Furan, hydroxyethyl, 3-methylbutanamide 2.1–2.5
N-phenyl-2-furohydroxamic acid Hydroxamic acid ~200 Furan, hydroxamic acid 1.8–2.2
Compounds m, n, o () Complex amide >800 Tetrahydropyrimidin-yl, diphenylhexan 4.5–5.5
ADC1770 () Antibody-drug conjugate 757.76 PEG, valine-alanine, maleimide ~1.5 (hydrophilic)

Research Findings and Implications

  • Bioactivity : Hydroxamic acids (e.g., Compound 11) are well-documented as enzyme inhibitors, but their instability limits therapeutic use. The target compound’s amide group could address this limitation .
  • Pharmacokinetics : Bulky derivatives (m, n, o) may face challenges in absorption and distribution due to high molecular weight and lipophilicity. The target compound’s balance of aromaticity and polarity may optimize tissue penetration .
  • Applications : ADC1770 exemplifies the use of 3-methylbutanamide in biologics, while the target compound’s structure aligns with small-molecule drug design principles .

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, and it has the molecular formula C17H21NO3C_{17}H_{21}NO_3. It features a furan ring, a phenyl group, and a butanamide moiety, which contribute to its biological activity.

Target Receptors

This compound primarily acts as an agonist at the mu-opioid receptors . This interaction is pivotal in mediating analgesic effects. The compound's binding to these receptors inhibits the adenylate cyclase-cAMP pathway, leading to reduced neuronal excitability and pain perception.

Biochemical Pathways

The activation of mu-opioid receptors by this compound results in several downstream effects:

  • Inhibition of neurotransmitter release : This leads to decreased transmission of pain signals.
  • Enhanced pain relief : The compound's efficacy in pain management is attributed to its ability to mimic endogenous opioids.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. Studies have shown that it can effectively alleviate pain in various animal models, comparable to traditional opioid analgesics. Its unique structure enhances its solubility and bioavailability, making it a promising candidate for pain management therapies .

Antimicrobial and Anti-inflammatory Activities

In addition to its analgesic effects, preliminary studies suggest that this compound may possess antimicrobial and anti-inflammatory properties. These activities are currently under investigation, with initial findings indicating potential efficacy against certain bacterial strains and inflammatory conditions.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

  • Analgesic Efficacy in Animal Models :
    • A study demonstrated that administration of the compound in rodent models resulted in significant reductions in pain responses compared to control groups, establishing its potential as a therapeutic agent for pain relief.
  • Antimicrobial Activity Assessment :
    • In vitro tests revealed that the compound exhibited antimicrobial activity against various pathogens, including strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promise for further development as an antimicrobial agent.
  • Anti-inflammatory Studies :
    • Another research effort evaluated the anti-inflammatory properties through assays measuring cytokine production in response to inflammatory stimuli. The results indicated a reduction in pro-inflammatory cytokines when treated with the compound.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicSignificant pain relief in animal models
AntimicrobialEffective against Staphylococcus aureus and E. coli
Anti-inflammatoryReduction in pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide, and how can stereochemical purity be ensured?

  • Methodology :

  • Utilize Feist-Benary cyclization for constructing the furan-phenyl moiety, as demonstrated for analogous compounds in . Key steps include coupling nBuLi with aldehydes (e.g., benzaldehyde) under inert conditions to achieve high E/Z isomer ratios (>98:2).
  • Purify intermediates via column chromatography (e.g., silica gel, hexane/EtOAc gradients) and confirm stereochemistry using 1H NMR (e.g., vicinal coupling constants for hydroxyethyl groups) and HPLC .
    • Data Validation :
  • Compare experimental NMR chemical shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) and HRMS data with computational predictions (e.g., Gaussian09 for molecular orbitals) to resolve ambiguities .

Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?

  • Methodology :

  • Perform UV-Vis spectroscopy in acetonitrile (λmax ~250–300 nm) to assess conjugation between the furan and phenyl groups.
  • Use IR spectroscopy (e.g., 1650–1750 cm⁻¹ for amide C=O stretches) and 13C NMR to confirm functional groups like the hydroxyethyl and methylbutanamide moieties .
    • Data Contradiction Analysis :
  • If IR spectra show unexpected peaks (e.g., broad O-H stretches), consider solvent interactions or hydrate formation. Repeat measurements in anhydrous DMSO .

Advanced Research Questions

Q. What computational methods are recommended for predicting the biological interactions of this compound?

  • Methodology :

  • Apply molecular docking (AutoDock Vina) to model interactions with enzymes or receptors (e.g., cytochrome P450). Prioritize targets based on structural analogs with nitrososulfanyl or sugar moieties, as seen in and .
  • Validate using MD simulations (GROMACS) to assess binding stability over 100 ns trajectories .
    • Data Contradiction Analysis :
  • If docking scores conflict with experimental IC50 values, recalibrate force fields or include solvation effects (e.g., TIP3P water model) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • Employ 2D NMR (COSY, HSQC) to assign overlapping signals (e.g., furan vs. phenyl protons). For example, cross-peaks in HSQC can distinguish C-H correlations in the hydroxyethyl group.
  • Use X-ray crystallography (if crystals are obtainable) for absolute configuration determination, as shown for related amides in and .
    • Troubleshooting :
  • If MS/MS fragmentation patterns deviate from expectations, consider alternative ionization methods (e.g., ESI instead of EI) or isotopic labeling .

Q. What strategies are effective for analyzing metabolic stability and degradation pathways of this compound?

  • Methodology :

  • Conduct in vitro microsomal assays (human liver microsomes + NADPH) with LC-MS/MS monitoring. Compare half-life (t1/2) to structurally similar compounds in and .
  • Identify metabolites using high-resolution mass spectrometry (HRMS) and NMR-based structure elucidation of isolated degradation products .
    • Data Interpretation :
  • If unexpected metabolites arise (e.g., hydroxylation at the furan ring), perform DFT calculations to assess radical intermediate stability .

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